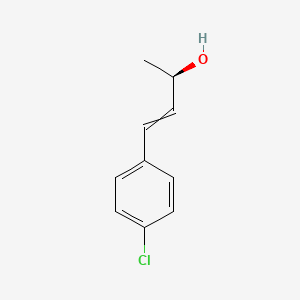
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable alkene.
Reaction Conditions: The key step involves a stereoselective reduction or addition reaction to introduce the hydroxyl group at the desired position. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butan-2-one.
Reduction: Formation of (2R)-4-(4-chlorophenyl)butan-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a building block for polymers.
Mechanism of Action
The mechanism of action of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(4-Bromophenyl)but-3-en-2-ol: Similar structure with a bromine atom instead of chlorine.
(2R)-4-(4-Methylphenyl)but-3-en-2-ol: Similar structure with a methyl group instead of chlorine.
(2R)-4-(4-Nitrophenyl)but-3-en-2-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
331866-60-5 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(2R)-4-(4-chlorophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/t8-/m1/s1 |
InChI Key |
FBQMXUBIFKPRNV-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C=CC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















